molecular formula C23H27N3O2 B6902845 N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide

Cat. No.: B6902845
M. Wt: 377.5 g/mol
InChI Key: WZCIAUXBAWTXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the alkylation of naphthalene to introduce the 2,2-dimethyl group. This can be achieved using Friedel-Crafts alkylation with appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.

    Pyridine Carboxamide Formation: The pyridine ring is functionalized with a carboxamide group through a reaction with pyridine-2-carboxylic acid and an amine, such as pyrrolidine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyridine carboxamide. This can be achieved through a condensation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 2,2-dimethyl-3,4-dihydro-1H-naphthalene and its analogs.

    Pyridine Carboxamides: Compounds such as pyridine-2-carboxamide and its derivatives.

Uniqueness

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide is unique due to its combined structural features of a naphthalene derivative and a pyridine carboxamide. This dual functionality allows it to exhibit properties and reactivity that are distinct from its individual components, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-23(2)13-12-16-8-3-4-9-17(16)20(23)25-21(27)18-10-7-11-19(24-18)22(28)26-14-5-6-15-26/h3-4,7-11,20H,5-6,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCIAUXBAWTXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C1NC(=O)C3=NC(=CC=C3)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.